
tert-Butyl (5-(hydroxyamino)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(hydroxyamino)pentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxyamino group, and a pentyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxyamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as the solvent . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of non-metallic regenerable reagents and catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enables efficient conversion of low-concentration CO2 into carbamates .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(hydroxyamino)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (for deprotection), palladium catalysts (for cross-coupling reactions), and various oxidizing or reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl (5-(hydroxyamino)pentyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxyamino)pentyl)carbamate involves the formation of a stable carbamate group, which protects the amine from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, such as trifluoroacetic acid, the carbamate group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.
Uniqueness
tert-Butyl (5-(hydroxyamino)pentyl)carbamate is unique due to its combination of a hydroxyamino group and a pentyl chain, which provides additional functionality and versatility in chemical synthesis. Its stability and ease of removal make it a valuable tool in organic chemistry .
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxyamino)pentyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)11-7-5-4-6-8-12-14/h12,14H,4-8H2,1-3H3,(H,11,13) |
InChI Key |
VWILHUIZCSTUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
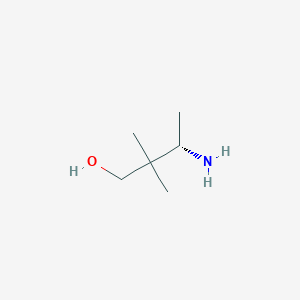
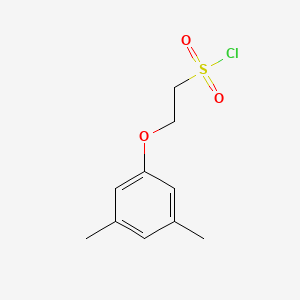
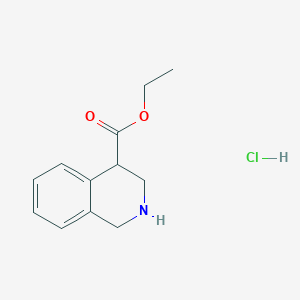
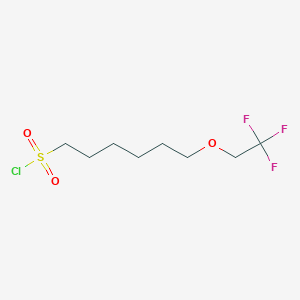


![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
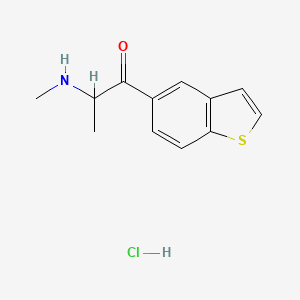
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
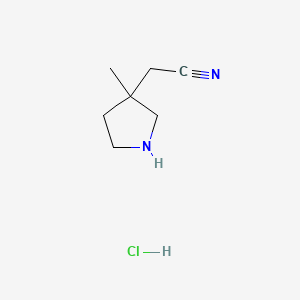

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
